molecular formula C14H15N5O B1663792 4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine CAS No. 1011711-76-4

4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine

Cat. No. B1663792
M. Wt: 269.3 g/mol
InChI Key: ZHMRPXZRUZLCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as P3, and it has been found to have a wide range of applications in the field of biochemistry and pharmacology. In

Scientific Research Applications

Catalysis and Synthesis

The compound 4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine, related to pyrrolopyrimidines, has been utilized in catalytic synthesis processes. For example, the DMAP (4-(N,N-dimethylamino)pyridine) catalyzed synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines demonstrates the versatility of pyrrolopyrimidine derivatives in organic synthesis. These compounds were synthesized starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, highlighting the reactivity and potential of pyrrolopyrimidines in complex molecular constructions (Khashi, Davoodnia, & Lingam, 2015).

Antiproliferative and Antiviral Activities

Pyrrolopyrimidines have shown significant antiproliferative and antiviral activities. Research into 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines revealed their potential in inhibiting the growth of L1210 cells and activity against viruses such as human cytomegalovirus and herpes simplex type 1. This study underscores the therapeutic potential of pyrrolopyrimidine derivatives in the treatment of viral infections and cancer (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

Docking Studies

Docking studies of pyrrolopyrimidine derivatives, such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been conducted to understand their interactions with biological targets. These studies provide insights into the molecular basis of their activity and pave the way for the development of new therapeutic agents based on pyrrolopyrimidine structures (Bommeraa, Merugu, & Eppakayala, 2019).

Adenosine Receptor Antagonists

The synthesis of pyrrolo[2,3-d]pyrimidine-4-amines and their evaluation as adenosine receptor antagonists highlight another important area of research application. These compounds, through their action on adenosine receptors, have potential therapeutic implications in various neurological and cardiovascular diseases (Hess et al., 2000).

properties

CAS RN

1011711-76-4

Product Name

4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine

Molecular Formula

C14H15N5O

Molecular Weight

269.3 g/mol

IUPAC Name

4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

ZHMRPXZRUZLCNL-UHFFFAOYSA-N

SMILES

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N

Canonical SMILES

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N

synonyms

MHR;  4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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